molecular formula C21H25FN2O3S B12493447 N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide

N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide

Cat. No.: B12493447
M. Wt: 404.5 g/mol
InChI Key: NPGSQORCWNQUDG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a benzenesulfonamido group. Its molecular formula is C20H24FN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride to form N-cyclopentyl-4-fluorobenzylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide
  • N-cyclopentyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide

Uniqueness

N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C21H25FN2O3S/c1-16-6-12-20(13-7-16)28(26,27)24(14-17-8-10-18(22)11-9-17)15-21(25)23-19-4-2-3-5-19/h6-13,19H,2-5,14-15H2,1H3,(H,23,25)

InChI Key

NPGSQORCWNQUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3CCCC3

Origin of Product

United States

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